molecular formula C21H17N3O3 B11292982 3-(4-Ethylphenyl)-6-(2-hydroxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid

3-(4-Ethylphenyl)-6-(2-hydroxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid

Cat. No.: B11292982
M. Wt: 359.4 g/mol
InChI Key: RKTBNWBEQAUZHU-UHFFFAOYSA-N
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Description

3-(4-Ethylphenyl)-6-(2-hydroxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-B]pyridine core substituted with ethylphenyl and hydroxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylphenyl)-6-(2-hydroxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-ethylbenzaldehyde with 2-hydroxyacetophenone to form a chalcone intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to form the pyrazole ring. The final step involves the formation of the pyridine ring through a cyclization reaction with a suitable reagent, such as ammonium acetate, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylphenyl)-6-(2-hydroxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-(4-Ethylphenyl)-6-(2-hydroxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)-6-(2-hydroxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylphenyl)-6-(2-hydroxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid
  • 3-(4-Chlorophenyl)-6-(2-hydroxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid
  • 3-(4-Fluorophenyl)-6-(2-hydroxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid

Uniqueness

3-(4-Ethylphenyl)-6-(2-hydroxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This subtle difference can lead to variations in its interaction with molecular targets and its overall efficacy in various applications.

Properties

Molecular Formula

C21H17N3O3

Molecular Weight

359.4 g/mol

IUPAC Name

3-(4-ethylphenyl)-6-(2-hydroxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C21H17N3O3/c1-2-12-7-9-13(10-8-12)19-18-15(21(26)27)11-16(22-20(18)24-23-19)14-5-3-4-6-17(14)25/h3-11,25H,2H2,1H3,(H,26,27)(H,22,23,24)

InChI Key

RKTBNWBEQAUZHU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=C3C(=CC(=NC3=NN2)C4=CC=CC=C4O)C(=O)O

Origin of Product

United States

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